Crotonophenone, 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- is a chemical compound with the molecular formula C11-H5-F6-N-O3 and a molecular weight of 313.17 . It is also known by other names such as 1-(p-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one and p-Nitro-4,4,4-trifluoro-3-trifluoromethylcrotonophenone . This compound is characterized by the presence of nitro, trifluoro, and trifluoromethyl groups, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
The preparation of Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with 4,4,4-trifluoro-3-(trifluoromethyl)acetone in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at a controlled temperature to yield the desired product.
Analyse Chemischer Reaktionen
Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like or , leading to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- can be compared with other similar compounds such as:
- 4’-fluoro-4,4,4-trifluoro-3-(trifluoromethyl)crotonophenone
- 4’-chloro-3’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)crotonophenone
- 4,4,4-trifluoro-3-trifluoromethyl-3’,4’,5’-trimethoxycrotonophenone
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activities. The presence of different substituents such as fluoro, chloro, or methoxy groups can lead to variations in their physical and chemical properties, making each compound unique in its own right.
Eigenschaften
CAS-Nummer |
35443-90-4 |
---|---|
Molekularformel |
C11H5F6NO3 |
Molekulargewicht |
313.15 g/mol |
IUPAC-Name |
4,4,4-trifluoro-1-(4-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C11H5F6NO3/c12-10(13,14)9(11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(20)21/h1-5H |
InChI-Schlüssel |
UVIHANWKDUFDPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.